Bis(2,6-dichlorobenzoyl) Peroxide
Description
Bis(2,6-dichlorobenzoyl) peroxide is an organic peroxide derivative characterized by two 2,6-dichlorobenzoyl groups linked via a peroxide (-O-O-) bridge. Its molecular structure features chlorine atoms at the ortho positions (2 and 6) of the benzoyl rings, which significantly influence its electronic and steric properties. This compound is primarily utilized as a radical initiator in polymerization reactions, particularly in crosslinking silicone pressure-sensitive adhesives (PSAs) to enhance thermal stability and chemical resistance .
Key properties include:
- Molecular formula: C₁₄H₈Cl₄O₄
- Molecular weight: ~408.03 g/mol (calculated based on substituents)
- Thermal stability: Moderate, with decomposition pathways influenced by steric hindrance from ortho-chlorine substituents .
Its application in PSAs leverages its ability to generate free radicals under controlled conditions, facilitating polymer crosslinking without compromising adhesive performance at extreme temperatures .
Properties
CAS No. |
33925-07-4 |
|---|---|
Molecular Formula |
C14H6Cl4O4 |
Molecular Weight |
380.0 g/mol |
IUPAC Name |
(2,6-dichlorobenzoyl) 2,6-dichlorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H6Cl4O4/c15-7-3-1-4-8(16)11(7)13(19)21-22-14(20)12-9(17)5-2-6-10(12)18/h1-6H |
InChI Key |
WEIXKLVTHYSLMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)OOC(=O)C2=C(C=CC=C2Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
- Reactants : 2,6-dichlorobenzoyl chloride and hydrogen peroxide (typically aqueous solution).
- Base/Acid Acceptor : Sodium hydroxide, potassium hydroxide, or pyridine.
- Solvent : Often aqueous or biphasic systems with organic solvents such as diethyl ether or pentane for extraction.
- Temperature : Low temperatures (0 to 5 °C or below) to control reaction rate and prevent decomposition.
- Procedure :
- Prepare an alkaline aqueous solution containing sodium hydroxide and sometimes a surfactant (e.g., sodium dodecylbenzene sulfonate) to aid emulsification.
- Add hydrogen peroxide slowly under stirring and maintain low temperature.
- Add 2,6-dichlorobenzoyl chloride dropwise to the mixture, keeping temperature low.
- Stir the reaction mixture for 1–2 hours at controlled temperature.
- Collect precipitated this compound by filtration.
- Wash the precipitate with water until neutral or non-alkaline.
- Dry under reduced pressure at room temperature to obtain the pure product.
This method is analogous to the preparation of other substituted benzoyl peroxides, such as bis(2,6-dimethyl-4-trimethylsilyl benzoyl) peroxide and bis(2,4-dichlorobenzoyl) peroxide, which have been reported with yields around 80-90% and purity exceeding 98%.
Specific Notes on 2,6-Dichlorobenzoyl Derivative
While direct detailed experimental procedures for this compound are less frequently published, the synthesis follows the same principles as for other dichlorobenzoyl peroxides:
- The 2,6-dichloro substitution pattern may influence solubility and crystallization behavior.
- The reaction is sensitive to temperature control due to peroxide instability.
- Purification often involves washing with dilute acid and sodium carbonate solutions to remove residual base and impurities.
- Drying under reduced pressure at ambient temperature prevents thermal decomposition.
Reaction Scheme
$$
\text{2,6-Dichlorobenzoyl chloride} + H2O2 \xrightarrow[\text{NaOH}]{0-5^\circ C} \text{this compound} + \text{Byproducts}
$$
Analytical Data and Purity Assessment
Typical analytical methods used to confirm the identity and purity of this compound include:
- Elemental Analysis : Carbon, hydrogen, chlorine content consistent with molecular formula C14H6Cl4O4.
- Infrared Spectroscopy (IR) :
- Characteristic peroxide bond absorption around 1760–1790 cm⁻¹ (-CO-O-O-CO-).
- Aromatic C-H stretches near 2970 cm⁻¹.
- Chlorine-substituted aromatic ring vibrations.
- Melting Point Determination : Sharp melting point indicative of high purity.
- Yield : Typically around 80–90% of theoretical yield under optimized conditions.
Comparative Table of Preparation Conditions for Benzoyl Peroxides
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Benzoyl chloride derivative | 2,6-Dichlorobenzoyl chloride | Starting material |
| Hydrogen peroxide concentration | 30–60% aqueous solution | Added dropwise for controlled reaction |
| Base | Sodium hydroxide or pyridine | Neutralizes HCl byproduct |
| Temperature | 0 to 5 °C (sometimes lower) | Controls reaction rate and stability |
| Reaction time | 1–2 hours | Ensures complete conversion |
| Workup | Filtration, washing with acid and carbonate | Removes impurities |
| Drying | Reduced pressure at room temperature | Prevents decomposition |
| Yield | 80–90% | High yield with proper control |
| Purity | >98% | Confirmed by analytical methods |
Chemical Reactions Analysis
Types of Reactions
Bis(2,6-dichlorobenzoyl) Peroxide primarily undergoes decomposition reactions, where it breaks down into radical species. These radicals can initiate polymerization reactions, making the compound useful as a polymerization initiator .
Common Reagents and Conditions
The decomposition of this compound can be triggered by heat or the presence of reducing agents. The reaction conditions typically involve temperatures ranging from 60°C to 112°C, depending on the desired rate of decomposition .
Major Products Formed
The major products formed from the decomposition of this compound are 2,6-dichlorobenzoic acid and oxygen radicals. These radicals can further react with other compounds, leading to various polymerization and crosslinking reactions .
Scientific Research Applications
Bis(2,6-dichlorobenzoyl) Peroxide has several scientific research applications:
Mechanism of Action
The mechanism of action of Bis(2,6-dichlorobenzoyl) Peroxide involves the cleavage of the peroxide bond to form two benzoyloxy radicals. These radicals can initiate polymerization reactions by interacting with unsaturated bonds in polymers, leading to crosslinking and the formation of stable polymer networks .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The ortho-chlorine groups in this compound introduce steric hindrance, reducing conjugation between the benzoyl ring and peroxide bridge. This results in a perpendicular conformation (as seen in 2,6-dichlorobenzoyl chloride derivatives), which stabilizes the compound against premature decomposition compared to non-substituted dibenzoyl peroxide . Para-chlorine substituents (e.g., Di-(4-chlorobenzoyl) peroxide) allow greater conjugation, enhancing thermal stability but increasing reactivity due to electron-withdrawing effects .
Thermal Stability :
- This compound exhibits moderate stability, balancing steric protection and electronic effects. In contrast, dibenzoyl peroxide decomposes readily at room temperature, necessitating storage in inert matrices (e.g., <52% concentration with diluents) .
- Di-(4-chlorobenzoyl) peroxide’s para-substitution enables higher thermal stability, making it suitable for high-temperature industrial processes .
Applications :
- This compound is favored in silicone PSAs for its controlled radical release, ensuring adhesion under thermal stress .
- Dibenzoyl peroxide is widely used in dermatology (acne treatment) and low-temperature polymerizations due to its lower activation energy .
- Di-(4-chlorobenzoyl) peroxide is employed in high-performance polymer crosslinking, where prolonged stability is critical .
Q & A
Q. What are the critical safety protocols for handling and storing Bis(2,6-dichlorobenzoyl) peroxide in laboratory settings?
Methodological Answer:
- Storage: Store in airtight containers at temperatures ≤25°C, away from heat, light, and incompatible materials (e.g., reducing agents, metals, acids) to prevent decomposition .
- Handling: Use explosion-proof refrigerators for bulk storage. Employ inert gas purging (e.g., nitrogen) when transferring the compound to minimize oxygen exposure .
- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing or dissolving to avoid inhalation of dust .
Q. How does the stability of this compound vary under different experimental conditions?
Methodological Answer:
- Thermal Stability: Conduct differential scanning calorimetry (DSC) to determine decomposition onset temperatures. Compare with structurally similar peroxides (e.g., bis(2,4-dichlorobenzoyl) peroxide), which decompose explosively above 60°C .
- Solvent Compatibility: Test stability in polar aprotic solvents (e.g., acetonitrile) versus non-polar solvents (e.g., hexane). Monitor peroxide concentration via iodometric titration over time .
Q. What are the primary decomposition products, and how can they be identified?
Methodological Answer:
- Decomposition Pathway: Use gas chromatography-mass spectrometry (GC-MS) to detect chlorinated benzoic acids (e.g., 2,6-dichlorobenzoic acid) and CO₂ as byproducts .
- Quantification: Pair HPLC-UV with calibration standards to measure residual peroxide and degradation products after accelerated aging studies (e.g., 40°C/75% humidity for 28 days) .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound with high yield and purity?
Methodological Answer:
- Oxidizing Agents: Compare the efficacy of hydrogen peroxide vs. tert-butyl hydroperoxide in coupling 2,6-dichlorobenzoyl chloride. Monitor reaction progress via FT-IR for peroxide bond formation (∼1770 cm⁻¹) .
- Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/dichloromethane) to enhance interfacial reactivity .
Q. What advanced analytical techniques are recommended for characterizing purity and reactivity?
Methodological Answer:
- Purity Analysis: Use HPLC-UV (C18 column, acetonitrile/water mobile phase) with a diode array detector to resolve impurities (e.g., unreacted benzoyl chloride derivatives) .
- Reactivity Profiling: Perform kinetic studies using isothermal calorimetry to measure heat flow during decomposition, correlating with activation energy via Arrhenius plots .
Q. How can researchers resolve contradictions in reported decomposition kinetics across studies?
Methodological Answer:
- Controlled Replication: Repeat experiments under standardized conditions (e.g., inert atmosphere, fixed humidity) to isolate variables. Use DSC and TGA to compare thermal profiles .
- Multivariate Analysis: Apply design-of-experiments (DoE) to evaluate interactions between temperature, solvent polarity, and catalyst presence .
Q. What methodologies assess compatibility with elastomers or polymers in material science applications?
Methodological Answer:
- Compatibility Testing: Immerse elastomers (e.g., fluorosilicone) in peroxide solutions and measure swelling ratios or tensile strength changes post-exposure. Reference bis(2,4-dichlorobenzoyl) peroxide data for cross-comparison .
- Degradation Monitoring: Use ATR-FTIR to detect ester or amide bond cleavage in polymers after peroxide treatment .
Q. How is this compound utilized in nanoparticle synthesis?
Methodological Answer:
- Seed-Mediated Growth: Employ the peroxide as an oxidizing agent in gold nanoparticle synthesis. Adjust pH (6–8) and reductant (e.g., sodium citrate) ratios to control nucleation rates .
- Size Control: Use dynamic light scattering (DLS) to correlate peroxide concentration with nanoparticle diameter (e.g., 10–50 nm range) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
